Cas no 83509-88-0 ((S)-3-(Cbz-amino)butanoic Acid)

(S)-3-(Cbz-amino)butanoic Acid structure
83509-88-0 structure
(S)-3-(Cbz-amino)butanoic Acid
83509-88-0
C12H15NO4
237.251803636551
MFCD08277048
708890
11042754

(S)-3-(Cbz-amino)butanoic Acid Properties

Names and Identifiers

    • (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
    • (3S)-3-(phenylmethoxycarbonylamino)butanoic acid
    • Butanoic acid,3-[[(phenylmethoxy)carbonyl]amino]-, (3S)-
    • Z-Β-HOMOALA-OH
    • (3S)-3-[[(Phenylmethoxy)carbonyl]amino]butanoic acid (ACI)
    • Butanoic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (S)- (ZCI)
    • (S)-3-(((Benzyloxy)carbonyl)amino)butanoicacid
    • (s)-3-(Cbz-amino)butanoic acid
    • (S)-3-(Cbz-amino)butyric Acid
    • (S)-3-Benzyloxycarbonylaminobutyric acid
    • CS-0095471
    • AKOS016844014
    • Z-beta-Homoala-OH, >=98.0% (HPLC)
    • MFCD08277048
    • AS-37874
    • DS-019249
    • (3S)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid
    • Z--HOMOALA-OH
    • A-Homoala-OH
    • DTXSID50453082
    • Z-beta-Homoala-OH
    • 83509-88-0
    • EN300-816816
    • Z-
    • SCHEMBL5194569
    • +Expand
    • MFCD08277048
    • HYWJKPFAIAWVHP-VIFPVBQESA-N
    • 1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1
    • C(C1C=CC=CC=1)OC(=O)N[C@@H](C)CC(=O)O

Computed Properties

  • 237.10010796g/mol
  • 2
  • 5
  • 7
  • 237.10010796g/mol
  • 17
  • 261
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 1.4
  • 75.6Ų

Experimental Properties

  • 435.6±38.0℃ at 760 mmHg

(S)-3-(Cbz-amino)butanoic Acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003VW0-250mg
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
83509-88-0 >98%
250mg
$55.00 2024-04-21
A2B Chem LLC
AB80496-250mg
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
83509-88-0 >98%
250mg
$60.00 2024-04-19
Aaron
AR003W4C-100mg
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
83509-88-0 97%
100mg
$6.00
abcr
AB447256-250 mg
(S)-3-(Cbz-amino)butanoic acid
83509-88-0
250mg
€169.20 2023-04-22
Ambeed
A238127-250mg
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
83509-88-0 97%
250mg
$76.00 2022-05-16
Chemenu
CM185649-5g
(S)-3-(((benzyloxy)carbonyl)amino)butanoic acid
83509-88-0 95+%
5g
$911
Enamine
EN300-816816-0.05g
(3S)-3-{[(benzyloxy)carbonyl]amino}butanoic acid
83509-88-0 95%
0.05g
$359.0 2024-05-21
eNovation Chemicals LLC
D956750-5g
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
83509-88-0 95%
5g
$250 2022-06-09
TRC
C228118-10mg
(S)-3-(Cbz-amino)butanoic Acid
83509-88-0
10mg
$ 50.00 2022-04-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT3514-500mg
(3S)-3-(benzyloxycarbonylamino)butanoic acid
83509-88-0 95%
500mg
¥310.0

(S)-3-(Cbz-amino)butanoic Acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Silica Catalysts: Silver triflate Solvents: Ethyl acetate ;  15 min, 50 °C
Reference
Exceptionally simple homologation of protected α- to β-amino acids in the presence of silica gel
Koch, Karen; et al, Synthetic Communications, 2005, 35(21), 2789-2794

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Silver benzoate Solvents: 1,4-Dioxane ,  Water ;  6 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
1.3 Reagents: Citric acid ,  Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Synthesis of enantiopure free and N-benzyloxycarbonyl-protected 3-substituted homotaurines from naturally occurring amino acids
Zheng, Yongpeng; et al, Tetrahedron, 2014, 70(34), 5197-5206

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Water Catalysts: Silver trifluoroacetate Solvents: 1,4-Dioxane ;  30 min, rt
Reference
Effective methods for the synthesis of N-methyl β-amino acids from all twenty common α-amino acids using 1,3-oxazolidin-5-ones and 1,3-oxazinan-6-ones
Hughes, Andrew B.; et al, Helvetica Chimica Acta, 2006, 89(11), 2611-2637

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Trifluoroacetic acid ;  0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 5 °C; 1 h, 5 °C
Reference
Syntheses and CD-spectroscopic investigations of longer-chain β-peptides: Preparation by solid-phase couplings of single amino acids, dipeptides, and tripeptides
Arvidsson, Per I.; et al, Helvetica Chimica Acta, 2003, 86(5), 1522-1553

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Dimethyl sulfoxide ;  20 h, 25 °C → 40 °C; 40 °C → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 25 °C
Reference
A mild multistep conversion of N-protected α-amino acids into N-protected β3-amino acids utilizing the Nef reaction
Sleebs, Brad E.; et al, Synlett, 2013, 24(6), 747-751

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
1.4 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Reference
Chemoenzymic synthesis of 4-amino-2-hydroxy acids: A comparison of mutant and wild-type oxidoreductases
Sutherland, Andrew; et al, Journal of Organic Chemistry, 1998, 63(22), 7764-7769

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt
1.2 Reagents: Acetic acid ;  rt
1.3 Reagents: Tributylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  6.7 min, rt
1.4 80 min, rt
1.5 Reagents: Water Solvents: Tetrahydrofuran ;  10 min, rt
Reference
Continuous flow synthesis of β-amino acids from α-amino acids via Arndt-Eistert homologation
Pinho, Vagner D.; et al, RSC Advances, 2014, 4(70), 37419-37422

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Design and Synthesis of C5 Methylated L-Arginine Analogues as Active Site Probes for Nitric Oxide Synthase
Martin, Nathaniel I.; et al, Journal of the American Chemical Society, 2007, 129(41), 12563-12570

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  rt → -15 °C; 15 min, -15 °C
1.2 Solvents: Dichloromethane ;  -15 °C; -15 °C → rt
2.1 Reagents: Water Catalysts: Silver trifluoroacetate Solvents: 1,4-Dioxane ;  30 min, rt
Reference
Effective methods for the synthesis of N-methyl β-amino acids from all twenty common α-amino acids using 1,3-oxazolidin-5-ones and 1,3-oxazinan-6-ones
Hughes, Andrew B.; et al, Helvetica Chimica Acta, 2006, 89(11), 2611-2637

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; rt
1.3 Reagents: Acetic acid ;  rt
2.1 Catalysts: Silver benzoate Solvents: 1,4-Dioxane ,  Water ;  6 h, reflux
2.2 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
2.3 Reagents: Citric acid ,  Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Synthesis of enantiopure free and N-benzyloxycarbonyl-protected 3-substituted homotaurines from naturally occurring amino acids
Zheng, Yongpeng; et al, Tetrahedron, 2014, 70(34), 5197-5206

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Dimethylformamide ;  24 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, reflux; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
2.3 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
2.4 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Reference
Chemoenzymic synthesis of 4-amino-2-hydroxy acids: A comparison of mutant and wild-type oxidoreductases
Sutherland, Andrew; et al, Journal of Organic Chemistry, 1998, 63(22), 7764-7769

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Diethyl ether ;  2 h, 25 °C
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Dimethyl sulfoxide ;  20 h, 25 °C → 40 °C; 40 °C → 25 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 25 °C
Reference
A mild multistep conversion of N-protected α-amino acids into N-protected β3-amino acids utilizing the Nef reaction
Sleebs, Brad E.; et al, Synlett, 2013, 24(6), 747-751

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C
2.1 Reagents: Silver benzoate Solvents: 1,4-Dioxane ,  Water ;  5 h, 70 °C
Reference
Synthesis of β-Amino Acids: 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Tetrafluoroborate (TBTU) for Activation of Fmoc-/Boc-/Z-α-Amino Acids
Patil, Basanagoud S.; et al, Synthetic Communications, 2003, 33(18), 3089-3096

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Water ;  rt → -25 °C; 15 min, -25 °C
1.2 Reagents: Triethylamine Catalysts: Silver trifluoroacetate ;  5 h, -25 °C → rt
2.1 Solvents: Dichloromethane ;  rt → 0 °C
2.2 Reagents: Trifluoroacetic acid ;  0 °C; 2 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 5 °C; 1 h, 5 °C
Reference
Syntheses and CD-spectroscopic investigations of longer-chain β-peptides: Preparation by solid-phase couplings of single amino acids, dipeptides, and tripeptides
Arvidsson, Per I.; et al, Helvetica Chimica Acta, 2003, 86(5), 1522-1553

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Isopropanol ;  0 °C; 0 °C → 25 °C; 8 h, 25 °C
2.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Diethyl ether ;  2 h, 25 °C
2.2 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Dimethyl sulfoxide ;  20 h, 25 °C → 40 °C; 40 °C → 25 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 25 °C
Reference
A mild multistep conversion of N-protected α-amino acids into N-protected β3-amino acids utilizing the Nef reaction
Sleebs, Brad E.; et al, Synlett, 2013, 24(6), 747-751

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt → -25 °C
1.2 Reagents: Triethylamine ,  Isobutyl chloroformate ;  30 min, -25 °C
1.3 Solvents: Diethyl ether ;  16 h, -25 °C
1.4 Reagents: Acetic acid
2.1 Solvents: Tetrahydrofuran ,  Water ;  rt → -25 °C; 15 min, -25 °C
2.2 Reagents: Triethylamine Catalysts: Silver trifluoroacetate ;  5 h, -25 °C → rt
3.1 Solvents: Dichloromethane ;  rt → 0 °C
3.2 Reagents: Trifluoroacetic acid ;  0 °C; 2 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 5 °C; 1 h, 5 °C
Reference
Syntheses and CD-spectroscopic investigations of longer-chain β-peptides: Preparation by solid-phase couplings of single amino acids, dipeptides, and tripeptides
Arvidsson, Per I.; et al, Helvetica Chimica Acta, 2003, 86(5), 1522-1553

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  0.25 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  0.5 h, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Tosyl chloride ,  Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
2.2 Solvents: Dimethylformamide ;  24 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, reflux; cooled
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
3.3 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
3.4 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Reference
Chemoenzymic synthesis of 4-amino-2-hydroxy acids: A comparison of mutant and wild-type oxidoreductases
Sutherland, Andrew; et al, Journal of Organic Chemistry, 1998, 63(22), 7764-7769

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  0.25 h, 0 °C
2.2 Reagents: Sodium borohydride Solvents: Water ;  0.5 h, 0 °C; 0 °C → rt; 2 h, rt
3.1 Reagents: Tosyl chloride ,  Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
3.2 Solvents: Dimethylformamide ;  24 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, reflux; cooled
4.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
4.3 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
4.4 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Reference
Chemoenzymic synthesis of 4-amino-2-hydroxy acids: A comparison of mutant and wild-type oxidoreductases
Sutherland, Andrew; et al, Journal of Organic Chemistry, 1998, 63(22), 7764-7769

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C
1.2 Solvents: Dichloromethane ;  10 min, -78 °C; 10 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, -78 °C; 20 min, -78 °C
2.1 Reagents: Potassium fluoride Solvents: Isopropanol ;  0 °C; 0 °C → 25 °C; 8 h, 25 °C
3.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Diethyl ether ;  2 h, 25 °C
3.2 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, 0 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
4.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Dimethyl sulfoxide ;  20 h, 25 °C → 40 °C; 40 °C → 25 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 25 °C
Reference
A mild multistep conversion of N-protected α-amino acids into N-protected β3-amino acids utilizing the Nef reaction
Sleebs, Brad E.; et al, Synlett, 2013, 24(6), 747-751

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  15 min, -15 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  15 min, -15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C
2.2 Solvents: Dichloromethane ;  10 min, -78 °C; 10 min, -78 °C
2.3 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, -78 °C; 20 min, -78 °C
3.1 Reagents: Potassium fluoride Solvents: Isopropanol ;  0 °C; 0 °C → 25 °C; 8 h, 25 °C
4.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Diethyl ether ;  2 h, 25 °C
4.2 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, 0 °C
4.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
5.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Dimethyl sulfoxide ;  20 h, 25 °C → 40 °C; 40 °C → 25 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 25 °C
Reference
A mild multistep conversion of N-protected α-amino acids into N-protected β3-amino acids utilizing the Nef reaction
Sleebs, Brad E.; et al, Synlett, 2013, 24(6), 747-751

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Water ;  0.5 h, pH 7, 30 °C
1.2 100 min, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Nitrile Biotransformations for the Synthesis of Highly Enantioenriched β-Hydroxy and β-Amino Acid and Amide Derivatives: A General and Simple but Powerful and Efficient Benzyl Protection Strategy To Increase Enantioselectivity of the Amidase
Ma, Da-You; et al, Journal of Organic Chemistry, 2008, 73(11), 4087-4091

(S)-3-(Cbz-amino)butanoic Acid Raw materials

(S)-3-(Cbz-amino)butanoic Acid Preparation Products

(S)-3-(Cbz-amino)butanoic Acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83509-88-0)(S)-3-(Cbz-amino)butanoic Acid
A915156
99%
5g
175.0